3-Isothiocyanato-4-methylpyridine
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Overview
Description
3-Isothiocyanato-4-methylpyridine: is an organic compound that belongs to the class of isothiocyanates It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a pyridine ring substituted with a methyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Amines: One common method for synthesizing isothiocyanates involves the reaction of primary amines with carbon disulfide and a base, followed by the addition of an electrophile such as tosyl chloride.
Photocatalysis: Another method involves the photocatalyzed reaction of amines with carbon disulfide, which provides a mild and efficient route to isothiocyanates.
Electrochemical Methods: A practical and high-yielding electrochemical method enables the preparation of isothiocyanates from amines and carbon disulfide without using toxic reagents.
Industrial Production Methods: Industrial production of 3-Isothiocyanato-4-methylpyridine typically involves large-scale synthesis using the methods mentioned above, optimized for higher yields and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Isothiocyanato-4-methylpyridine can undergo nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.
Cycloaddition Reactions: This compound can participate in cycloaddition reactions, forming various cyclic structures.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Lewis acids and organocatalysts are often employed to facilitate cycloaddition reactions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include thioureas, carbamates, and other derivatives.
Cycloaddition Products: These reactions can yield a variety of cyclic compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
Chemistry:
Synthesis of Heterocycles: 3-Isothiocyanato-4-methylpyridine is used as a building block in the synthesis of heterocyclic compounds, which are important in medicinal chemistry.
Biology and Medicine:
Antimicrobial Agents: Isothiocyanates, including this compound, have shown potential as antimicrobial agents due to their ability to inhibit the growth of various pathogens.
Anticancer Research: This compound is being investigated for its potential anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Industry:
Mechanism of Action
The mechanism of action of 3-Isothiocyanato-4-methylpyridine involves the interaction of the isothiocyanate group with biological molecules. This interaction can lead to the modification of proteins and enzymes, affecting their function. The compound can also induce oxidative stress in cells, leading to apoptosis .
Comparison with Similar Compounds
4-Isothiocyanato-3-methylpyridine: Similar in structure but with the isothiocyanate and methyl groups swapped.
Phenyl Isothiocyanate: Another isothiocyanate with a phenyl group instead of a pyridine ring.
Uniqueness:
Properties
Molecular Formula |
C7H6N2S |
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Molecular Weight |
150.20 g/mol |
IUPAC Name |
3-isothiocyanato-4-methylpyridine |
InChI |
InChI=1S/C7H6N2S/c1-6-2-3-8-4-7(6)9-5-10/h2-4H,1H3 |
InChI Key |
YLKXGGCEBDTZDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)N=C=S |
Origin of Product |
United States |
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